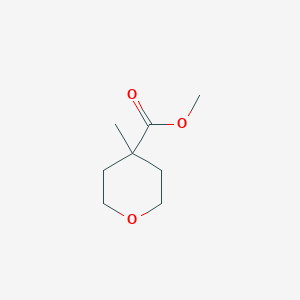

4-甲基氧杂环丁烷-4-甲酸甲酯

概述

描述

Synthesis Analysis

The synthesis of “Methyl 4-methyloxane-4-carboxylate” and its derivatives has been the subject of various studies . A new method was designed for the synthesis of some novel methyl 3-aryl/alkyl-4-cinnolinecarboxylate with developed a general Richter cyclization through diazotization strategy of commercially available 2-aryl/alkyl ethynyl aniline and methyl acetate .Molecular Structure Analysis

The molecular structure of “Methyl 4-methyloxane-4-carboxylate” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis

Carboxylic acids, such as “Methyl 4-methyloxane-4-carboxylate”, are not reactive enough to undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 . The net effect of Fischer esterification is substitution of an –OH group by –OR′ .Physical And Chemical Properties Analysis

“Methyl 4-methyloxane-4-carboxylate” is a clear, colorless, and slightly viscous liquid that is soluble in water and organic solvents such as ethanol and diethyl ether. It has a molecular weight of 158.19 g/mol.科学研究应用

酰胺化化合物的选择性合成

一项研究描述了在 Ir 催化的 o-咔硼烷与二恶唑酮的笼型 B(4)-酰胺化反应中使用羧酸辅助的 B(4)-H 键活化。此过程提供了酰胺化的 o-咔硼烷和酰胺化和甲氧羰化的 nido-咔硼烷,表明在涉及类似羧酸盐化合物的选择性合成中具有潜在应用 (Gi Uk Han 等,2020)。

热危害和失控反应分析

专注于 (3-4-环氧环己烷) 甲基-3'-4'-环氧环己基-羧酸盐 (EEC) 的研究突出了在环氧树脂制造过程中理解热危害和失控反应的重要性。通过采用量热技术和理论动力学模型,本研究提供了有关化合物热稳定性和化学过程安全性的基本数据,与 4-甲基氧杂环丁烷-4-甲酸甲酯等化合物相关 (Jing-Wei Tong 等,2014)。

分子结构解析

使用 X 射线晶体学和核磁共振波谱确定了羧酸盐化合物衍生物的分子结构。此类研究展示了先进分析技术在理解甲基羧酸盐化合物结构方面的应用,可应用于 4-甲基氧杂环丁烷-4-甲酸甲酯进行详细的结构分析 (I. M. Sakhautdinov 等,2013)。

生物活性评估

一项关于磺酰胺衍生酯(包括羧酸酯)的研究调查了它们的生物活性。这项研究强调了甲基羧酸盐化合物在生物应用中的潜力,例如抗菌、抗自由基和酶抑制活性,表明可以对 4-甲基氧杂环丁烷-4-甲酸甲酯进行类似的研究 (M. Danish 等,2019)。

作用机制

While specific studies on the mechanism of action of “Methyl 4-methyloxane-4-carboxylate” were not found, related compounds have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

安全和危害

While specific safety and hazard information for “Methyl 4-methyloxane-4-carboxylate” was not found, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing when handling similar chemical compounds .

未来方向

属性

IUPAC Name |

methyl 4-methyloxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(7(9)10-2)3-5-11-6-4-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZSTDVWNKMIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452042 | |

| Record name | Methyl 4-methyloxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

443912-70-7 | |

| Record name | Methyl 4-methyloxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)

![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)

![5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1311892.png)

![4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B1311912.png)